Dimethylvinylethynylhydroperoxide

Description

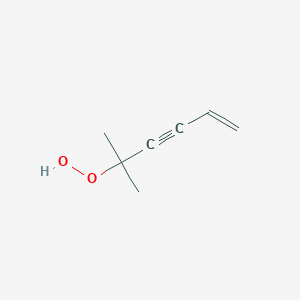

Dimethylvinylethynylhydroperoxide (CAS: 14906-26-4) is a highly reactive organic peroxide characterized by a hydroperoxide (-OOH) functional group, a vinyl group (CH₂=CH-), and an ethynyl group (C≡CH), with two methyl substituents. This compound’s structure confers unique chemical reactivity, particularly in radical-initiated polymerization and oxidation reactions.

Properties

CAS No. |

14906-26-4 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

5-hydroperoxy-5-methylhex-1-en-3-yne |

InChI |

InChI=1S/C7H10O2/c1-4-5-6-7(2,3)9-8/h4,8H,1H2,2-3H3 |

InChI Key |

YJJTXEIQRNJFQV-UHFFFAOYSA-N |

SMILES |

CC(C)(C#CC=C)OO |

Canonical SMILES |

CC(C)(C#CC=C)OO |

Synonyms |

Dimethylvinylethynylhydroperoxide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The lipophilicity (logP) of dimethylvinylethynylhydroperoxide aligns it with several compounds of diverse structural classes. Below is a comparative analysis based on logP values and functional groups (Table 1), derived from experimental data :

Table 1: Comparative Physicochemical Properties

| Compound Name | CAS Number | logP | Key Functional Groups |

|---|---|---|---|

| This compound | 14906-26-4 | 1.444 | Hydroperoxide, vinyl, ethynyl, methyl |

| Ornithine, trifluoroacetyl-isopropyl ester | 21-669-6 | 1.444 | Ester, trifluoroacetyl, amino acid derivative |

| Sarcosine, N-isobutyryl-, butyl ester | 66-730-8 | 1.444 | Ester, amide, amino acid derivative |

| Benzo[b]thiophene, 1,1-dioxide | 825-44-5 | 1.445 | Sulfone, aromatic heterocycle |

| 2,2,2-Trichloro-N,N-dimethylacetamide | 7291-33-0 | 1.445 | Amide, trichloromethyl |

Key Findings :

Lipophilicity Trends :

- Despite structural dissimilarities, all listed compounds share logP values within a narrow range (1.444–1.445). This suggests comparable partitioning behavior in biphasic systems, such as cell membranes or solvent extractions.

- This compound’s logP is consistent with esters and amides of similar size, indicating balanced hydrophobicity despite its reactive hydroperoxide group.

Functional Group Reactivity :

- Hydroperoxides vs. Sulfones/Amides : Hydroperoxides (e.g., this compound) are more prone to radical decomposition and oxidative reactions compared to sulfones (e.g., benzo[b]thiophene dioxide) or amides (e.g., trichloroacetamide), which exhibit thermal and chemical stability .

- Vinyl/Ethynyl Groups : The unsaturated bonds in this compound enhance its reactivity in cycloaddition or polymerization reactions, unlike the saturated ester/amide derivatives listed.

This contrasts with the relatively stable sulfones or amides, which require standard laboratory handling .

Research Implications and Knowledge Gaps

- Synthesis Pathways : this compound’s synthesis likely involves ethynylation and peroxidation steps, differing from the esterification/amidation routes used for analogs like sarcosine esters or trichloroacetamides.

- Applications : Its reactivity suggests niche roles in polymer chemistry or as a radical initiator, whereas analogs like benzo[b]thiophene dioxide are employed in pharmaceuticals or agrochemicals.

- Data Limitations : Published studies on its toxicity, stability, and industrial scalability remain scarce, warranting further investigation to align its use with safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.